

Dec-2-en-1-amine: Chemical Architecture, Synthesis, and Functional Applications

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Compound of Interest

Compound Name:	Dec-2-en-1-amine
CAS No.:	89352-04-5
Cat. No.:	B14394879

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Executive Summary

Dec-2-en-1-amine (C₁₀H₁₉N) is an unsaturated fatty amine characterized by a 10-carbon chain with a double bond at the C2 position and a primary amine at C1. While often overshadowed by its oxidized congeners—such as the alarm pheromone (E)-2-decenal or the biofilm-dispersing agent cis-2-decenoic acid—this molecule serves as a critical lipophilic synthon and biological probe in drug discovery.

Its utility spans three distinct domains:

- **Biofilm Modulation:** Acting as a bioisostere for Pseudomonas signaling molecules.
- **Enzyme Inhibition:** Functioning as a mechanism-based inhibitor (suicide substrate) for amine oxidases due to its allylic amine motif.
- **Lipid Nanotechnology:** Serving as a pH-sensitive lipid tail for nucleic acid delivery systems.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and pharmacological applications, designed for researchers requiring high-fidelity data for

experimental design.

Chemical Architecture & Properties[1]

Structural Identity

The molecule exists primarily in two stereoisomeric forms.[1] The (E)-isomer is the most synthetically accessible via standard aldehyde precursors, while the (Z)-isomer is of higher biological interest regarding biofilm dispersion signaling.

- IUPAC Name: (E)-**dec-2-en-1-amine**
- Molecular Formula: C₁₀H₁₉N
- Molecular Weight: 153.27 g/mol
- SMILES (Trans): CCCCCCC/C=C/CN
- Key Motif: Allylic primary amine (High reactivity toward electrophiles; susceptible to oxidative deamination).

Physicochemical Profile

Data summarized from experimental homologs (Decylamine) and calculated descriptors.

Property	Value	Context/Relevance
Physical State	Colorless to pale yellow oil	Oxidizes rapidly upon air exposure (store under Argon).
Boiling Point	~220–225 °C (est.)	High boiling point requires vacuum distillation for purification.
pKa (Conjugate Acid)	9.5 – 10.2	Highly basic; exists as a cationic ammonium species at physiological pH (7.4).
LogP	~3.5 (Predicted)	Highly lipophilic; readily partitions into lipid bilayers.
Solubility	Organic solvents (EtOH, DMSO)	Insoluble in water; requires surfactant or acidification (HCl salt) for aqueous delivery.

Synthesis & Production Protocols

Primary Route: Reductive Amination

The most robust synthesis targets the (E)-isomer starting from the commercially available flavor compound (E)-2-decenal.

Reaction Logic:

- Imine Formation: Condensation of aldehyde with ammonia/hydroxylamine.
- Reduction: Selective reduction of the C=N bond without hydrogenating the C=C alkene.

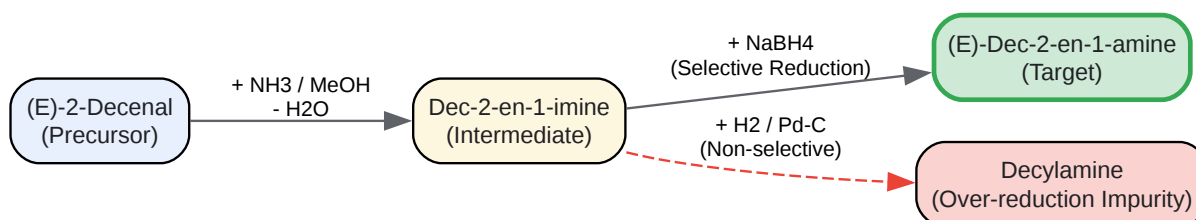
Protocol (Lab Scale):

- Reagents: (E)-2-Decenal (1.0 eq), Methanolic Ammonia (excess), Sodium Borohydride () or Sodium Cyanoborohydride ().

- Setup: Flame-dried round-bottom flask, atmosphere.
- Step 1: Dissolve (E)-2-decenal in anhydrous MeOH. Cool to 0°C.
- Step 2: Add methanolic ammonia (7M) dropwise. Stir for 2 hours to form the imine intermediate.
- Step 3: Add (1.5 eq) slowly. The allylic double bond is generally preserved under these mild conditions, whereas would reduce it to decylamine.
- Workup: Quench with dilute HCl (to pH 2), extract non-basic impurities with ether. Basify aqueous layer to pH 12 with NaOH, extract amine into DCM. Dry () and concentrate.

Visualization: Synthetic Pathway

The following diagram outlines the conversion logic and potential side reactions (over-reduction).



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Figure 1: Selective synthesis of **Dec-2-en-1-amine** via reductive amination, highlighting the risk of over-reduction to saturated decylamine.

Biological & Pharmacological Applications[1][3][4][5][6]

Biofilm Dispersion Probe (*Pseudomonas aeruginosa*)

Pseudomonas aeruginosa utilizes cis-2-decenoic acid (C2DA) as a quorum-sensing signal to induce biofilm dispersion. **Dec-2-en-1-amine** serves as a critical chemical probe in this pathway.

- Mechanism: The amine acts as a bioisostere of the carboxylic acid. At physiological pH, the amine is protonated (), presenting a positive charge, whereas the natural signal (C2DA) is anionic ().
- Application: Researchers use the amine to map the electrostatic requirements of the putative C2DA receptor. If the amine fails to trigger dispersion, it confirms the necessity of the negative charge for receptor binding.

Mechanism-Based Enzyme Inhibition (SSAO/LOX)

Allylic amines are classic "suicide substrates" for copper-containing amine oxidases (e.g., Semicarbazide-Sensitive Amine Oxidase - SSAO).

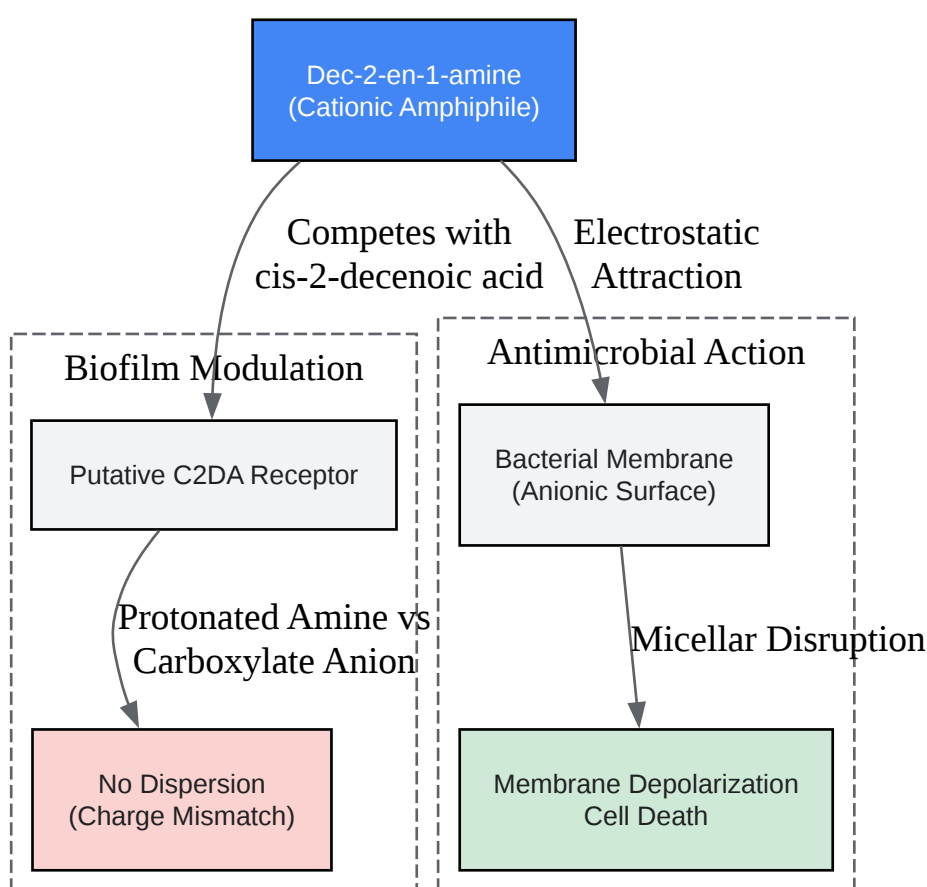
- Mechanism: The enzyme oxidizes the -carbon, generating a conjugated imine. This reactive intermediate can covalently modify the enzyme's active site, leading to irreversible inhibition.
- Utility: **Dec-2-en-1-amine** can be used to study the active site depth and specificity of amine oxidases involved in inflammation and vascular adhesion.

Antimicrobial Activity (Membrane Disruption)

Like its saturated analog (decylamine), **dec-2-en-1-amine** exhibits antimicrobial properties, particularly against Gram-positive bacteria.

- Mode of Action: The amphipathic structure allows insertion into the bacterial cell membrane. The cationic headgroup interacts with anionic phospholipids, while the hydrophobic tail disrupts lipid packing.
- Impact of Unsaturation: The C2=C3 double bond introduces a "kink" (especially in cis isomers) or rigidity (in trans isomers), altering the Critical Micelle Concentration (CMC) and membrane permeabilization kinetics compared to saturated amines.

Visualization: Mechanism of Action



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Figure 2: Dual mode of action: Receptor probing in biofilm signaling and direct membrane disruption in antimicrobial contexts.

Safety & Handling Protocols

Hazard Class: Corrosive, Irritant.

- **Storage:** The allylic amine is prone to oxidation and polymerization. Store at -20°C under an inert atmosphere (Argon/Nitrogen).
- **Handling:** Use exclusively in a fume hood. The compound is volatile and possesses a fishy, amine-like odor.
- **Incompatibility:** Reacts violently with strong oxidizing agents and acids. Avoid contact with acid chlorides or anhydrides unless acylation is the intended reaction.

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